N-[Phosphono(~13~C)methyl]glycine

Catalog No.
S965430
CAS No.
287399-30-8
M.F
C3H8NO5P
M. Wt
170.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Phosphono(~13~C)methyl]glycine

CAS Number

287399-30-8

Product Name

N-[Phosphono(~13~C)methyl]glycine

IUPAC Name

2-(phosphono(113C)methylamino)acetic acid

Molecular Formula

C3H8NO5P

Molecular Weight

170.07 g/mol

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1

InChI Key

XDDAORKBJWWYJS-VQEHIDDOSA-N

SMILES

C(C(=O)O)NCP(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Isomeric SMILES

C(C(=O)O)N[13CH2]P(=O)(O)O
  • Isotope Labeling

    Isotopes are atoms of the same element that have a different number of neutrons. In N-[Phosphono(13C)methyl]glycine, a carbon-13 isotope (¹³C) is substituted for one of the standard carbon-12 (¹²C) atoms in the molecule. ¹³C is a stable isotope, meaning it is not radioactive. Scientists can detect the presence and track the movement of N-[Phosphono(13C)methyl]glycine in an experiment by measuring the ¹³C signal using a technique called mass spectrometry .

  • Applications in Plant Science Research

    N-[Phosphono(13C)methyl]glycine is a valuable tool for plant science researchers who study the effects and metabolism of glyphosate in plants. By following the ¹³C label, researchers can track how glyphosate is absorbed, transported, metabolized, and excreted by plants . This information helps scientists understand the mechanism of action of glyphosate as a herbicide and its potential impact on non-target plants.

  • Environmental Science Research

    N-[Phosphono(13C)methyl]glycine can also be used in environmental science research to study the fate of glyphosate in the environment. Researchers can track the degradation of glyphosate in soil and water and identify the breakdown products. This information is important for understanding the environmental persistence of glyphosate and its potential impact on non-target organisms .

N-[Phosphono(~13~C)methyl]glycine, also known as N-(phosphonomethyl)(2-~13~C,~15~N)glycine, is a phosphonate derivative of glycine. This compound features a phosphonomethyl group attached to the nitrogen of glycine, which is an amino acid. The incorporation of the carbon-13 isotope provides unique properties for research applications, particularly in tracing and metabolic studies. As a broad-spectrum, non-selective systemic herbicide, this compound primarily inhibits the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase, crucial for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine .

N-[Phosphono(~13~C)methyl]glycine undergoes several significant reactions:

  • Enzyme Inhibition: The primary reaction involves the inhibition of 5-enolpyruvylshikimic acid-3-phosphate synthase. This inhibition disrupts the shikimate pathway, leading to decreased production of essential aromatic amino acids in plants.
  • Hydrolysis: The compound can hydrolyze under certain conditions, breaking down into glycine and phosphoric acid derivatives .

The biological activity of N-[Phosphono(~13~C)methyl]glycine is primarily linked to its role as an herbicide. It disrupts protein synthesis in plants by inhibiting the shikimate pathway. This pathway is vital for the production of aromatic amino acids necessary for plant growth and development. Research indicates that while it exhibits strong phytotoxic effects, it shows limited insecticidal or miticidal activity .

The synthesis of N-[Phosphono(~13~C)methyl]glycine typically involves several steps:

  • Starting Materials: The synthesis often begins with N-phosphonomethyl iminodiacetic acid.
  • Reaction with Carbon Isotopes: Incorporation of carbon-13 can be achieved through specific isotopic labeling techniques during the synthesis process.
  • Catalytic Processes: Active carbon may serve as a catalyst in some methods to facilitate the reaction between starting materials .

N-[Phosphono(~13~C)methyl]glycine has various applications:

  • Herbicide: Primarily used in agriculture for weed control due to its effectiveness against a wide range of plant species.
  • Research Tool: The carbon-13 isotope labeling allows for advanced studies in metabolic pathways and environmental impact assessments .
  • Biochemical Studies: Useful in understanding enzyme mechanisms and biochemical pathways related to amino acid biosynthesis.

Interaction studies have shown that N-[Phosphono(~13~C)methyl]glycine affects various cellular processes:

  • Soil Microbiota: Research indicates that certain soil bacteria can metabolize glyphosate differently than previously thought, leading to complex interactions within soil ecosystems.
  • Plant Responses: The compound's action on plants leads to significant physiological changes due to its inhibition of essential amino acid production .

Several compounds share structural or functional similarities with N-[Phosphono(~13~C)methyl]glycine. Here are some notable examples:

Compound NameStructureKey Features
GlyphosateC3H8NO5PBroad-spectrum herbicide; inhibits shikimate pathway.
N-MethylglycineC3H7NO2A derivative of glycine; involved in methylation processes .
PhenylglycineC8H9NO2Acts as a potentiator for cystic fibrosis transmembrane conductance regulator mutants; enhances chloride channel function .

Uniqueness of N-[Phosphono(~13~C)methyl]glycine

N-[Phosphono(~13~C)methyl]glycine is unique due to its specific mode of action as an herbicide targeting the shikimate pathway, which is absent in animals but crucial for plant metabolism. Its isotopic labeling with carbon-13 further distinguishes it from other similar compounds by enabling detailed metabolic tracing studies that are not possible with non-labeled counterparts.

XLogP3

-4.6

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

N-[Phosphono(~13~C)methyl]glycine

Dates

Modify: 2024-04-14

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